

A Technical Guide to High-Purity Boc-Asp-Ofm for Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -tert-Butyloxycarbonyl-L-aspartic acid β -(9-fluorenylmethyl) ester (**Boc-Asp-Ofm**), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources of high-purity **Boc-Asp-Ofm**, presents its key chemical properties, and outlines a comprehensive experimental protocol for its application in the synthesis of custom peptides.

Commercial Suppliers and Purity Specifications

The procurement of high-purity **Boc-Asp-Ofm** is crucial for the successful synthesis of peptides, ensuring minimal side reactions and a homogenous final product. Several commercial suppliers offer this reagent, with purity levels typically exceeding 98%. The following table summarizes the specifications from various vendors to aid in the selection of a suitable supplier for research and development needs.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Analytical Method	Appearan ce
Smolecule[129046- 87-3	C23H25NO6	411.4	Not Specified	Mass Spectromet ry	Not Specified
Chem- Impex[2]	117014- 32-1	C23H25NO6	411.5	≥ 99%	HPLC	White powder
Chem- Impex[3]	129046- 87-3	C23H25NO6	411.46	≥ 99%	TLC	White powder
US Biological Life Sciences[4]	129046- 87-3	Not Specified	Not Specified	Highly Purified	Not Specified	Not Specified
ChemicalB ook (Aladdin)[5]	117014- 32-1	Not Specified	Not Specified	95%	Not Specified	Not Specified
ChemicalB ook (Capot Chemical)	117014- 32-1	Not Specified	Not Specified	98% (Min)	HPLC	Not Specified
ChemicalB ook (career henan chemical) [5]	117014- 32-1	Not Specified	Not Specified	98%	Not Specified	Not Specified
GlpBio[6]	117014- 32-1	C23H25NO6	411.5	>98.00%	Not Specified	Not Specified
Aapptec Peptides[7]	117014- 32-1	C23H25NO6	411.5	Not Specified	Not Specified	Not Specified



The Role of Boc-Asp-Ofm in Solid-Phase Peptide Synthesis

Boc-Asp-Ofm is a derivative of the amino acid aspartic acid, where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β -carboxyl group of the side chain is protected by a 9-fluorenylmethyl (Ofm) ester. This dual-protection scheme is instrumental in the Boc/Bzl strategy of SPPS. The Boc group provides temporary protection of the N-terminus and can be removed under moderately acidic conditions, while the Ofm group, along with other benzyl-type side-chain protecting groups, offers more permanent protection and is cleaved under strong acidic conditions during the final step of peptide release from the solid support.

The unique properties of **Boc-Asp-Ofm** allow for the controlled and sequential addition of amino acids to a growing peptide chain attached to a solid resin, minimizing undesirable side reactions.

Experimental Protocol: Boc/Bzl Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual solid-phase synthesis of a peptide utilizing Boc-protected amino acids, including **Boc-Asp-Ofm**. This protocol outlines the key steps of resin preparation, amino acid coupling, and final cleavage.

Materials and Reagents:

- Appropriate solid-phase resin (e.g., Merrifield resin)
- Boc-protected amino acids (including Boc-Asp-Ofm)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)



- Scavengers (e.g., triisopropylsilane (TIS), water)
- Piperidine (for Fmoc deprotection if using a hybrid strategy)
- · Diethyl ether (cold)

I. Resin Preparation and First Amino Acid Coupling:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
- First Amino Acid Attachment:
 - For Merrifield resin, the first Boc-amino acid is typically attached via a cesium saltmediated esterification to ensure a racemization-free linkage.
 - Wash the resin with DMF.
 - Couple the first Boc-amino acid to the resin using an appropriate activation method.

II. Peptide Chain Elongation (per cycle):

- Boc Deprotection:
 - Wash the resin-bound peptide with DCM.
 - Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[2]
 - Wash the resin thoroughly with DCM to remove residual TFA.
- · Neutralization:
 - Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.
 - Wash the resin with DCM and then DMF to prepare for coupling.
- Amino Acid Coupling:



- In a separate vessel, pre-activate the next Boc-amino acid (e.g., Boc-Asp-Ofm) by dissolving it in DMF with a coupling reagent such as HBTU and an activator base like DIEA.
- Add the activated amino acid solution to the reaction vessel containing the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
- Washing: After complete coupling, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
- Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

III. Final Cleavage and Deprotection:

- Resin Washing and Drying: Once the peptide synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for the Boc/Bzl strategy is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the peptide composition allows.
- Cleavage Reaction:
 - Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.
 This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Ofm group from the aspartic acid residue.
 - The cleavage reaction also removes other acid-labile side-chain protecting groups.
- Peptide Precipitation and Isolation:

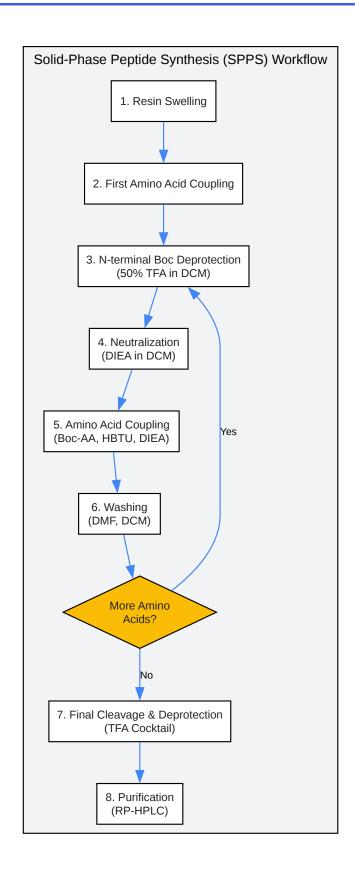


- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether to remove residual scavengers and organic byproducts.
- Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in utilizing **Boc-Asp-Ofm**, the following diagrams are provided.

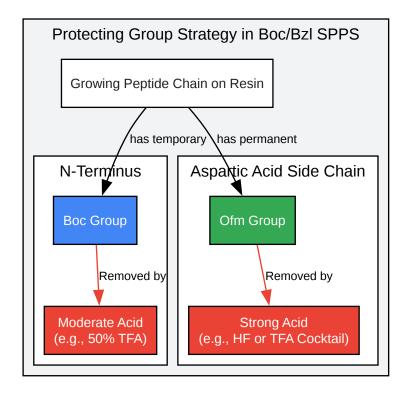




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Caption: A flowchart illustrating the key steps in a typical solid-phase peptide synthesis cycle.





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Caption: Logical relationship of protecting groups in the Boc/Bzl solid-phase peptide synthesis strategy.

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